Gambogic acid
Overview
Description
Gambogic acid is a naturally occurring xanthonoid derived from the resin of the Garcinia hanburyi tree, which is native to Southeast Asia. This compound is known for its vibrant orange color and has been traditionally used as a dye and in traditional medicine. This compound has gained significant attention in recent years due to its potent anticancer properties and other pharmacological activities .
Mechanism of Action
Target of Action
Gambogic acid (GA), a naturally occurring xanthone-based compound, is known to perform numerous intracellular and extracellular actions . It has been reported that GA targets various types of cancer, including SRC-3 (steroid receptor coactivator-3) and hERG in leukemia, DDIT3, GADD45B, DUSP5, TOP2B, TOP2A, DUSP1, ALDOA and TOP3A in pancreatic cancer and BRD4 in anaplastic thyroid cancer .
Mode of Action
GA is known to interact with its targets in a way that leads to programmed cell death, autophagy, cell cycle arrest, antiangiogenesis, antimetastatic, and anti-inflammatory activities . For instance, it has been reported that the overexpression of SRC-3 will block apoptosis by enhancing Akt and NF-κB activity and increasing Bcl-2 expression, while knockdown of SRC-3 by siRNA will decrease the expression of multiple genes associated with the Akt signal pathway and induce apoptosis in cancer cells .
Biochemical Pathways
GA affects various biochemical pathways. It is known to induce extrinsic as well as intrinsic apoptotic cell death in a variety of cancers cells . Utilizing p53-expressed wild-type and null cancer cells model, a couple of studies concluded that GA increases the p53 expression at the translational level by downregulating the mdm2 gene expression . Furthermore, GA was found to disrupt thiol proteostasis and subsequently induce paraptosis, a vacuolization-associated cell death .
Pharmacokinetics
The clinical translation of GA has been hampered, partly due to its water insolubility, low bioavailability, poor pharmacokinetics, rapid plasma clearance, early degradation in blood circulation, and detrimental vascular irritation . Nonetheless, recent advancements have demonstrated the ability of nanoparticles to overcome these challenges associated with the clinical use of natural compounds both in vitro and in vivo .
Result of Action
The molecular and cellular effects of GA’s action are significant. It exhibits notable tumor-inhibiting effects on various tumors, including pancreatic, breast, lung, liver, gastric, and bone cancers . It also induces cancer cell death accompanied by vacuolation in vitro and in vivo . Moreover, GA and NGA can improve E. faecalis-induced undesirable inflammation in a mouse infection model .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GA. For instance, the antibacterial effects of GA and neothis compound (NGA) were found to be significant against E. faecalis with the minimal inhibitory concentrations (MICs) of 2μg/mL . Furthermore, GA and NGA were found to occupy the substrate binding pocket of EfaUPPS with micro-molar binding affinity, preventing the natural substrates farnesyl diphosphate (FPP) from entering . This suggests that the environment in which GA is present can influence its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Gambogic acid is known to perform numerous intracellular and extracellular actions, including programmed cell death, autophagy, cell cycle arrest, antiangiogenesis, antimetastatic, and anti-inflammatory activities . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and the biochemical reactions they are involved in .
Cellular Effects
This compound has significant inhibitory activity on various types of cells, particularly cancer cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis and activate autophagy in T-cell acute lymphoblastic leukemia (T-ALL) cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to suppress the pentose phosphate pathway (PPP) by covalently inhibiting the 6-phosphogluconate dehydrogenase (6PGD) protein . It also induces apoptosis by directly targeting mitochondria, representing a new class of mitocans .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have a significant antiproliferative effect on cells in laboratory settings . It has been shown to retard MDCK cyst growth and cyst formation in a dose-dependent manner, without cytotoxicity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to block cancer development in vitro and in vivo by inhibiting the proliferation of tumor cells, activating cell cycle arrest, and inducing tumor cell death through different processes (apoptosis, autophagy, necrosis and ferroptosis) .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to suppress the pentose phosphate pathway (PPP) by covalently inhibiting the 6-phosphogluconate dehydrogenase (6PGD) protein .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found to have a limited tissue distribution, with the highest concentrations being found in the liver .
Subcellular Localization
This compound has been found to localize specifically to the mitochondria . This subcellular localization plays a crucial role in its activity or function, as it directly targets the mitochondria to induce the intrinsic pathway of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gambogic acid can be isolated from the resin of Garcinia hanburyi through a series of extraction and purification steps. The process typically involves the following steps:
Extraction: The resin is dissolved in an organic solvent such as ethanol or methanol.
Filtration and Concentration: The solution is filtered to remove impurities and then concentrated under reduced pressure.
Crystallization: this compound is crystallized from the concentrated solution, often as its pyridinium salt.
Acidification: The pyridinium salt is acidified to yield pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The use of advanced techniques such as solvent-assisted active loading technology (SALT) has been explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Gambogic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro form.
Substitution: Substitution reactions can occur at the hydroxyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro-gambogic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Gambogic acid has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives.
Biology: Studied for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. .
Industry: Utilized in the development of novel drug delivery systems and as a natural dye.
Comparison with Similar Compounds
Gambogic acid is often compared with other xanthonoid compounds such as:
Gambogenic acid: Similar in structure but with different functional groups, leading to variations in biological activity.
Morellin: Another xanthonoid with distinct substitution patterns.
Neothis compound: A derivative with similar anticancer properties but different molecular targets.
Uniqueness: this compound stands out due to its potent anticancer properties, ability to induce apoptosis, and its multi-targeted approach in inhibiting cancer cell growth. Its unique structure allows for various chemical modifications, enhancing its therapeutic potential .
Properties
CAS No. |
2752-65-0 |
---|---|
Molecular Formula |
C38H44O8 |
Molecular Weight |
628.7 g/mol |
IUPAC Name |
4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/t23-,27+,36-,37+,38-/m1/s1 |
InChI Key |
GEZHEQNLKAOMCA-VDMQVCGESA-N |
SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |
Isomeric SMILES |
CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |
Appearance |
Yellow solid powder |
melting_point |
86 - 91 °C |
physical_description |
Solid |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
B-Guttiferrin; Beta-Guttiferrin; Beta-Guttilactone; Cambogic acid; Guttatic acid; Guttic acid. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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